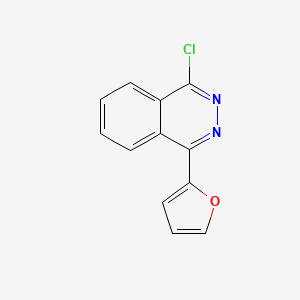

1-Chloro-4-(2-furyl)phthalazine

Description

Significance of Phthalazine (B143731) Core Structures in Chemical Research

The phthalazine nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a fundamental scaffold in the design of a wide array of biologically active compounds. researchgate.net Its structural rigidity and ability to participate in various chemical interactions have made it a focal point for medicinal chemists. researchgate.netnih.gov Phthalazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. acs.org

The versatility of the phthalazine core lies in its capacity for substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. acs.orgresearchgate.net This has led to the development of numerous synthetic methodologies aimed at producing diverse phthalazine derivatives. sci-hub.se The presence of the nitrogen atoms also makes the phthalazine ring system a key component in the development of ligands for various biological targets.

Table 1: Selected Pharmacological Activities of Phthalazine Derivatives

| Pharmacological Activity | Reference |

| Anticancer | acs.org |

| Anti-inflammatory | |

| Antimicrobial | researchgate.net |

| Antihypertensive | researchgate.net |

| Anticonvulsant | nih.gov |

| Vasorelaxant | acs.org |

Role of Furan (B31954) Moieties in Heterocyclic Compound Design and Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another crucial building block in organic synthesis. mdpi.com Its incorporation into larger molecules can significantly influence their biological activity and physical properties. Furan and its derivatives are found in numerous natural products and are utilized as versatile intermediates in the synthesis of more complex chemical structures.

The furan moiety can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, offering a different electronic and steric profile. This can be advantageous in drug design for optimizing interactions with biological targets. The synthesis of furan-containing compounds is well-established, with various methods available for its construction and functionalization.

Contextualizing 1-Chloro-4-(2-furyl)phthalazine within Substituted Heterocyclic Systems

This compound is a molecule that combines the structural features of both the phthalazine and furan ring systems. The presence of the furan ring at the 4-position of the phthalazine core creates a unique molecular architecture. The key feature of this compound from a synthetic standpoint is the chlorine atom at the 1-position.

1-Chlorophthalazine (B19308) derivatives are highly valuable intermediates in organic synthesis. researchgate.net The chlorine atom acts as a good leaving group, making the 1-position susceptible to nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide variety of functional groups, leading to the creation of libraries of novel phthalazine derivatives for biological screening.

A plausible synthetic route to this compound would involve the initial formation of 4-(2-furyl)phthalazin-1(2H)-one from the cyclocondensation of 2-(2-furoyl)benzoic acid with hydrazine (B178648). sci-hub.se Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), would then yield the target compound, this compound. nih.govsci-hub.se This reactive intermediate can then serve as a precursor for a multitude of other substituted phthalazines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7ClN2O |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

1-chloro-4-(furan-2-yl)phthalazine |

InChI |

InChI=1S/C12H7ClN2O/c13-12-9-5-2-1-4-8(9)11(14-15-12)10-6-3-7-16-10/h1-7H |

InChI Key |

APEHSTWDNWPSEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 4 2 Furyl Phthalazine and Analogous Phthalazine Derivatives

Strategies for Phthalazine (B143731) Ring System Construction

The formation of the phthalazine ring is a critical step in the synthesis of 1-chloro-4-(2-furyl)phthalazine. Various strategies have been developed to construct this bicyclic heteroaromatic system, primarily involving condensation and cyclization reactions.

Condensation Reactions with Hydrazine (B178648) and its Derivatives

The reaction of hydrazine and its derivatives with suitable precursors is a cornerstone in phthalazine synthesis. longdom.org This approach typically involves the condensation of a hydrazine moiety with a dicarbonyl compound or its equivalent, leading to the formation of the dihydropyridazine (B8628806) ring fused to a benzene (B151609) ring.

Key substrates for condensation with hydrazines include:

Phthalic anhydrides: The reaction of phthalic anhydrides with hydrazine hydrate (B1144303) is a common method for preparing phthalazinone derivatives. longdom.org This reaction often proceeds in the presence of an acid catalyst, such as acetic acid. longdom.org

o-Acylbenzoic acids: These compounds react with hydrazines to form 2-substituted phthalazinones. bu.edu.eg For instance, the cyclization of 2-acylbenzoic acids with hydrazine hydrate in refluxing ethanol (B145695) is a documented method. longdom.org

Phthalimides: Phthalimides can be converted to phthalazinone derivatives through reaction with hydrazine. longdom.orgbu.edu.eg For example, N-aminophthalimides can undergo ring cleavage and subsequent cyclization to yield aryl phthalazinone derivatives. bu.edu.eg

Phthaloyl chloride: The reaction of phthaloyl chloride with hydrazone derivatives can also lead to the formation of the phthalazine ring system. longdom.org

The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents at the N-2 position of the phthalazine ring. bu.edu.egnih.gov

Cyclization Approaches in Phthalazine Synthesis

Cyclization reactions represent another fundamental strategy for constructing the phthalazine ring. These methods often involve the intramolecular cyclization of a precursor that already contains the necessary atoms for the heterocyclic ring.

One notable approach is the cyclization of 2-nitro-5-chlorophenylhydrazine with acyl benzoic acids to yield 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones. longdom.org Another method involves the reaction of benzophenones with chromium (VI) oxide followed by cyclization with hydrazine hydrate. longdom.org The hexadehydro-Diels–Alder (HDDA) reaction, a cycloisomerization between a conjugated diyne and a tethered diynophile, can also generate ortho-benzyne derivatives which can be precursors to phthalazine systems. researchgate.net

Furthermore, the intramolecular cyclization of o-alkynylbenzoic acids catalyzed by an organic base can produce phthalides, which are structurally related and can serve as intermediates in phthalazine synthesis. researchgate.net Ring-expansion strategies are also being explored to synthesize medium-sized rings, which could potentially be adapted for phthalazine synthesis. nih.gov

One-Pot Multicomponent Reactions for Substituted Phthalazines

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of highly substituted phthalazines. journalspub.comrsc.org These reactions allow for the combination of three or more reactants in a single synthetic operation, avoiding the isolation of intermediates and reducing waste. journalspub.com

An example of an MCR for a related heterocyclic system is the four-component tandem reaction of N-phenacylpyridinium bromide, aromatic aldehydes, substituted or nitrogen-containing cyclic ketones, and a nitrogen source to produce substituted 5,7-dihydro-1,6-naphthyridines. researchgate.net While not directly for phthalazines, this illustrates the power of MCRs in constructing complex heterocyclic frameworks. The development of MCRs for the direct synthesis of diversely substituted phthalazines is an active area of research, offering a streamlined route to these valuable compounds. journalspub.com

Installation of the Chloro Group at Position 1

The introduction of a chlorine atom at the C1 position of the phthalazine ring is a crucial step in the synthesis of this compound. This is typically achieved through the chlorination of a phthalazinone intermediate.

Chlorination Techniques for Phthalazine Intermediates

The most common method for the synthesis of 1-chlorophthalazines involves the treatment of the corresponding phthalazin-1(2H)-one with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. nih.gov The reaction is often carried out in the presence of a base like pyridine (B92270) or in a solvent such as acetonitrile. nih.govchemicalbook.com Thionyl chloride (SOCl₂) in a suitable solvent like dry benzene can also be employed for this chlorination.

The resulting 1-chlorophthalazine (B19308) is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of 1-substituted phthalazine derivatives.

Incorporation of the 2-Furyl Moiety at Position 4

The final key structural element of this compound is the 2-furyl group at the C4 position. The introduction of this moiety can be accomplished through various synthetic strategies, often involving the formation of the phthalazine ring with the furyl group already in place or its subsequent introduction via cross-coupling reactions.

One common strategy involves starting with a precursor that already contains the 2-furyl group. For example, the synthesis could begin with a 2-acylbenzoic acid derivative where the acyl group is derived from furan (B31954). Condensation of this precursor with hydrazine would then directly yield a 4-(2-furyl)phthalazin-1(2H)-one. longdom.org This intermediate can then be chlorinated at the 1-position as described previously.

Alternatively, modern cross-coupling reactions provide powerful methods for introducing the furyl group onto a pre-formed phthalazine ring. For instance, a 4-halophthalazinone or a 1-chloro-4-halophthalazine could undergo a Suzuki or Stille coupling reaction with a suitable furan-based organometallic reagent (e.g., 2-furylboronic acid or a 2-furylstannane) to install the 2-furyl moiety at the C4 position. While specific examples for this compound were not found in the provided search results, the general applicability of these cross-coupling methods to phthalazine systems is well-established for the introduction of various aryl and heteroaryl groups. rsc.org

Cross-Coupling Reactions for Aryl/Heteroaryl Substitution

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of substituted phthalazines. wiley-vch.de These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a transition metal catalyst. wiley-vch.denih.gov

Palladium-Catalyzed Suzuki-Type Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, broad substrate scope, and the commercial availability and low toxicity of its boronic acid reagents. lumenlearning.commdpi.com This palladium-catalyzed reaction has been successfully applied to the synthesis of 4-aryl- and 4-heteroarylphthalazine derivatives. researchgate.net

A general and efficient method for the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines starting from 1,4-dichlorophthalazine (B42487) has been reported. researchgate.net This two-step process involves an initial nucleophilic aromatic substitution followed by a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net The Suzuki coupling step is typically carried out under microwave irradiation, which can significantly reduce reaction times. researchgate.net

The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. lumenlearning.comnih.gov The choice of ligand, base, and solvent system is crucial for the success of the reaction. mdpi.comresearchgate.net For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for the coupling of less reactive aryl chlorides. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1,4-Dichlorophthalazine | Arylboronic acid | Pd(OAc)2 | XPhos | TBAF | Toluene/THF | 1-Chloro-4-arylphthalazine | Good | researchgate.net |

| 1-Chloro-4-(substituted-amino)phthalazine | Arylboronic acid | Pd(PPh3)4 | - | Cs2CO3 | DME | 4-Aryl-1-(substituted-amino)phthalazine | 55-78 | researchgate.net |

Other Transition Metal-Mediated Coupling Strategies

While palladium catalysis is prevalent, other transition metals like nickel have also been employed in cross-coupling reactions for the synthesis of biaryl compounds. wiley-vch.de Nickel catalysts can be a more cost-effective alternative to palladium and have shown efficacy in the coupling of aryl chlorides. wiley-vch.de

The general mechanism for these transition metal-catalyzed cross-coupling reactions follows a similar pattern of oxidative addition, transmetalation, and reductive elimination. nih.gov Besides Suzuki coupling, other named reactions such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents) couplings are also valuable methods for forming C-C bonds in the synthesis of complex organic molecules, including phthalazine derivatives. wiley-vch.delumenlearning.com The choice of a specific coupling reaction often depends on the functional group tolerance and the availability of the organometallic reagent.

Regioselective and Stereoselective Synthesis Approaches for Substituted Phthalazines

The development of regioselective and stereoselective methods is paramount for the synthesis of structurally defined and biologically active phthalazine derivatives.

Regioselective synthesis aims to control the position of substituent installation on the phthalazine core. For instance, in the synthesis of disubstituted phthalazines from 1,4-dichlorophthalazine, the differential reactivity of the two chlorine atoms can be exploited to achieve selective monosubstitution, which can then be followed by a second, different substitution reaction. researchgate.net

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. A notable example is the synthesis of tetrahydrophthalazine derivatives, which has been achieved with high diastereoselectivity using a 6-endo-trig radical cyclization as the key step. nih.gov This method allows for the formation of the trans-product with high selectivity (>95:5) and provides access to a range of substituted tetrahydrophthalazines. nih.gov The versatility of this approach is further demonstrated by the subsequent conversion of the tetrahydrophthalazine core into dihydrophthalazines and fully aromatic phthalazines. nih.gov

Another approach to achieve regioselectivity involves the use of directing groups or the inherent electronic properties of the starting materials. For example, the synthesis of specifically substituted phenazines, which are structurally related to phthalazines, has been accomplished with high regioselectivity through Buchwald-Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization. nih.gov This strategy allows for the precise placement of different substituents on the aromatic core. nih.gov

| Synthetic Approach | Key Reaction | Selectivity | Product Type | Reference |

| Radical Cyclization | 6-endo-trig radical cyclization | High diastereoselectivity (trans >95:5) | Tetrahydrophthalazine derivatives | nih.gov |

| Sequential Substitution | Nucleophilic aromatic substitution followed by cross-coupling | Regioselective | 1,4-Disubstituted phthalazines | researchgate.net |

| Buchwald-Hartwig Amination/Cyclization | Tandem catalytic reduction and oxidative cyclization | Regioselective | Substituted phenazines | nih.gov |

Chemical Reactivity and Transformations of 1 Chloro 4 2 Furyl Phthalazine

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C1 position of the phthalazine (B143731) ring is highly susceptible to nucleophilic substitution. This reactivity is analogous to that observed in other 1-chlorophthalazine (B19308) derivatives and is the most widely exploited transformation for this class of compounds. The electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine (B1198779) ring activates the C1 position towards attack by a wide array of nucleophiles. longdom.org

The reaction of 1-chloro-4-substituted phthalazines with various nitrogen and oxygen nucleophiles provides straightforward access to a library of derivatives. The displacement of the chloro group is a common and efficient method for introducing amino, hydrazinyl, and alkoxy functionalities. longdom.orgmatilda.science

Research has shown that 1-chloro-4-arylphthalazines react readily with substituted anilines to yield 1-anilino-4-arylphthalazine derivatives. longdom.org Similarly, reactions with other amines, such as piperidine, proceed under reflux conditions to afford the corresponding 1-amino-substituted phthalazines in good yields. researchgate.netaun.edu.eg The general scheme for this reaction involves heating the chlorophthalazine with an excess of the desired amine, often in a suitable solvent like acetone (B3395972) or ethanol (B145695). researchgate.netaun.edu.eg

Hydrazine (B178648) and its derivatives are also effective nucleophiles for this transformation. The reaction with hydrazine hydrate (B1144303), for instance, leads to the formation of 1-hydrazinyl-4-substituted phthalazines. researchgate.net These hydrazinyl intermediates are themselves versatile building blocks for the synthesis of fused heterocyclic systems like triazolophthalazines. nih.gov

While less specifically documented for the 4-(2-furyl) derivative, the reaction with alkoxides (such as sodium methoxide) or alcohols under basic conditions is a standard method for preparing 1-alkoxy-phthalazine derivatives, following the same nucleophilic aromatic substitution mechanism.

Table 1: Examples of Nucleophilic Substitution with N/O-Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

| Primary/Secondary Amine | Substituted Anilines, Piperidine | 1-Amino-4-(2-furyl)phthalazine | longdom.orgresearchgate.netaun.edu.eg |

| Hydrazine | Hydrazine Hydrate | 1-Hydrazinyl-4-(2-furyl)phthalazine | researchgate.net |

| Alcohol/Alkoxide | Ethanolamine, Sodium Methoxide (B1231860) | 1-Alkoxy-4-(2-furyl)phthalazine | researchgate.net |

The chloro group can also be displaced by various carbon and other heteroatom nucleophiles. Reactions with carbanions derived from active methylene (B1212753) compounds, such as malononitrile, in the presence of a base like sodium ethoxide, lead to the formation of a new carbon-carbon bond at the C1 position. researchgate.net

Modern cross-coupling reactions, although more commonly reported for phthalazinone triflates, are applicable to chlorophthalazines. Palladium-catalyzed reactions like the Suzuki coupling (with boronic acids) and Sonogashira coupling (with terminal alkynes) would provide efficient routes to 1-aryl/alkynyl-4-(2-furyl)phthalazines, which are otherwise difficult to access. rsc.org

Sulfur nucleophiles, such as thiophenols, react with 1-chlorophthalazines in the presence of a base like potassium carbonate to give 1-(arylthiomethyl)phthalazine derivatives. longdom.org Furthermore, intramolecular cyclizations can be achieved using dinucleophiles. For example, reaction with o-phenylenediamine (B120857) or anthranilic acid can lead to the formation of fused polycyclic systems like benzo researchgate.netresearchgate.netimidazo[2,1-a]phthalazine and phthalazino[1,2-b]quinazolinone, respectively. researchgate.net

Table 2: Examples of Nucleophilic Substitution with C/S-Nucleophiles

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Carbon Nucleophile | Malononitrile | 2-(4-(2-Furyl)phthalazin-1-yl)malononitrile | researchgate.net |

| Carbon Nucleophile | Arylboronic Acids (Suzuki Coupling) | 1-Aryl-4-(2-furyl)phthalazine | rsc.org |

| Sulfur Nucleophile | Thiophenols | 1-(Arylthio)-4-(2-furyl)phthalazine | longdom.org |

| Dinucleophile | o-Phenylenediamine | Benzo researchgate.netresearchgate.netimidazo[2,1-a]phthalazine derivative | researchgate.net |

Reactions Involving the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic substitution. Its reactivity is often compared to that of activated benzene (B151609) derivatives like phenol (B47542) or aniline. uomustansiriyah.edu.iq

In 1-Chloro-4-(2-furyl)phthalazine, the furan ring presents sites for further functionalization, primarily through electrophilic substitution. The preferred site for electrophilic attack on a furan ring is the C2 position, as this leads to a more stable cationic intermediate stabilized by resonance. vaia.comquora.com Since the C2 position in the title compound is already occupied by the phthalazine substituent, electrophilic substitution is expected to occur at the other activated position, C5.

Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. However, the reactivity of the furan ring is influenced by the attached phthalazine system. The phthalazine moiety is generally electron-withdrawing, which would deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. Therefore, harsher reaction conditions may be necessary to achieve functionalization at the C5 position of the furan ring. For instance, arylation at the C5 position of furan-2-carboxylic acids has been successfully achieved using diazonium salts. pensoft.net

Transformations of the Phthalazine Heterocycle

Beyond substitution at the C1 position, the nitrogen atoms of the phthalazine ring itself can participate in chemical reactions.

The phthalazine ring contains two nitrogen atoms which possess basic properties and can react with electrophiles. wikipedia.org This is particularly true for the nitrogen at the N-2 position after the chloro group at C1 has been replaced by a group that does not involve the N-2 atom in a tautomeric form (e.g., an amino or alkyl group).

The nitrogen atoms can be alkylated by reacting with alkyl halides. This reaction leads to the formation of quaternary phthalazinium salts. wikipedia.org For example, N-alkylation of phthalazin-1(2H)-one, a tautomer of 1-hydroxyphthalazine, is a well-established reaction, typically achieved by treatment with an alkylating agent in the presence of a base like potassium carbonate. nih.govnih.gov This demonstrates the nucleophilic character of the ring nitrogen, a reactivity that extends to 1,4-disubstituted phthalazine derivatives, allowing for the synthesis of N-alkylated products.

Annulation Reactions to Form Fused Heterocyclic Systems

The reactive chloro-substituent at the C1 position of the phthalazine core makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems. These annulation reactions typically proceed through a nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization, leading to the formation of new rings fused to the phthalazine scaffold. Such transformations are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with these fused polycyclic heteroaromatics.

One of the most common annulation strategies involves the reaction of this compound with hydrazine derivatives to construct fused triazole rings. For instance, treatment with hydrazine hydrate initially forms the corresponding 1-hydrazinyl-4-(2-furyl)phthalazine. This intermediate can then be cyclized with various one-carbon synthons to yield capes.gov.brresearchgate.netjournalagent.comtriazolo[3,4-a]phthalazines. The reaction with aroyl hydrazides provides a direct route to 3-aryl- capes.gov.brresearchgate.netjournalagent.comtriazolo[3,4-a]phthalazines. journalagent.com

Another important annulation reaction is the formation of a fused tetrazole ring. This is typically achieved by reacting this compound with sodium azide (B81097) in a suitable solvent like acetic acid or dimethylformamide (DMF). The reaction proceeds via a nucleophilic azide substitution followed by an intramolecular cyclization with the phthalazine nitrogen, yielding 6-(2-furyl)tetrazolo[5,1-a]phthalazine. capes.gov.brjournalagent.com This class of compounds has been investigated for various biological activities.

Furthermore, reactions with bifunctional nucleophiles can lead to the formation of other fused systems. For example, condensation with o-phenylenediamine or o-aminophenol can result in the formation of benzimidazo[2,1-a]phthalazine and benzoxazolo[2,1-a]phthalazine derivatives, respectively. researchgate.net These reactions highlight the utility of this compound as a building block for creating complex heterocyclic architectures.

Table 1: Annulation Reactions of this compound

| Fused System | Reagent(s) | Product | Reference(s) |

| capes.gov.brresearchgate.netjournalagent.comTriazolo[3,4-a]phthalazine | 1. Hydrazine hydrate2. Orthoesters/Carboxylic acids | 6-(2-Furyl)- capes.gov.brresearchgate.netjournalagent.comtriazolo[3,4-a]phthalazine derivatives | researchgate.netnih.gov |

| Tetrazolo[5,1-a]phthalazine | Sodium azide (NaN₃) | 6-(2-Furyl)tetrazolo[5,1-a]phthalazine | capes.gov.brjournalagent.com |

| Benzimidazo[2,1-a]phthalazine | o-Phenylenediamine | 5-(2-Furyl)benzo journalagent.comresearchgate.netimidazo[2,1-a]phthalazine | researchgate.net |

Functional Group Interconversions on the Phthalazine Core

The chloro group in this compound is a versatile handle for various functional group interconversions, primarily through nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide range of substituents at the C1 position, thereby enabling the fine-tuning of the molecule's physicochemical and biological properties.

A common and important transformation is the displacement of the chloro group by nitrogen nucleophiles. Reactions with various primary and secondary amines, including arylamines and heterocyclic amines, in the presence of a base or under thermal conditions, afford the corresponding 1-amino-4-(2-furyl)phthalazine derivatives. nih.gov These amination reactions are crucial for the synthesis of compounds with potential applications in medicinal chemistry.

Similarly, oxygen-based nucleophiles can readily displace the chlorine atom. The reaction with sodium methoxide in methanol, for example, yields 1-methoxy-4-(2-furyl)phthalazine. aaronchem.com This conversion of the chloro to a methoxy (B1213986) group can significantly alter the electronic and steric properties of the phthalazine core.

Sulfur nucleophiles also exhibit good reactivity towards this compound. Treatment with thiourea (B124793) in the presence of a base like sodium ethoxide leads to the formation of the corresponding phthalazine-1-thione derivative. This thione can serve as a precursor for further modifications.

These functional group interconversions underscore the importance of this compound as a key intermediate in the synthesis of a diverse library of substituted phthalazines. The ease of substitution allows for the systematic exploration of the structure-activity relationships of this class of compounds.

Table 2: Functional Group Interconversions of this compound

| Nucleophile | Reagent(s) | Product | Reference(s) |

| Amines (e.g., Aniline) | Aniline, heat | N-Phenyl-4-(2-furyl)phthalazin-1-amine | nih.gov |

| Alkoxides (e.g., Methoxide) | Sodium methoxide/Methanol | 1-Methoxy-4-(2-furyl)phthalazine | aaronchem.com |

| Thiols (from Thiourea) | Thiourea, Sodium ethoxide | 4-(2-Furyl)phthalazine-1(2H)-thione | |

| Azide | Sodium azide | 1-Azido-4-(2-furyl)phthalazine |

Based on a comprehensive search of available scientific literature, detailed spectroscopic and structural elucidation data for the specific chemical compound This compound is not presently available.

While extensive research exists for a wide array of phthalazine derivatives, the specific analytical data required to fulfill the detailed outline for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry, could not be located.

The strict requirement to focus solely on "this compound" and adhere to the provided structural outline cannot be met without access to published research on this particular compound. Information on other phthalazine derivatives, though available, falls outside the explicit scope of the requested article.

Therefore, the generation of the article titled "Spectroscopic and Structural Elucidation of this compound and its Derivatives" is not possible at this time due to the lack of specific, foundational data in the public domain.

Spectroscopic and Structural Elucidation of 1 Chloro 4 2 Furyl Phthalazine and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. In the study of phthalazine (B143731) derivatives, X-ray crystallography is instrumental in confirming molecular structures, elucidating substituent orientations, and understanding the packing of molecules in the solid state. This knowledge is vital for rationalizing the observed chemical and physical properties and for designing new molecules with desired functionalities.

The process involves irradiating a single crystal of the material with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

For complex heterocyclic systems such as 1-chloro-4-(2-furyl)phthalazine, X-ray crystallography can definitively establish the relative orientation of the furan (B31954) ring with respect to the phthalazine core. This is critical as rotational isomers, or conformers, can exhibit different electronic and steric properties. Furthermore, the technique reveals the planarity of the aromatic systems and any distortions that may arise from steric hindrance between substituents. Intermolecular interactions, such as π-π stacking or halogen bonding, which can significantly influence the material's bulk properties, are also elucidated.

Despite extensive searches, specific X-ray crystallographic data for this compound is not publicly available at this time. Therefore, the following section will discuss the application of single-crystal X-ray diffraction to closely related phthalazine derivatives to provide insight into the expected structural features of the title compound.

Single Crystal X-ray Diffraction Studies of Phthalazine Derivatives

While specific crystallographic data for this compound remains elusive, the broader family of phthalazine derivatives has been the subject of numerous single-crystal X-ray diffraction studies. These studies provide a valuable framework for understanding the potential solid-state architecture of the title compound.

Research on substituted phthalazines has demonstrated the utility of this technique in confirming the products of chemical syntheses and in analyzing their detailed molecular geometries. For instance, in various reported structures of 1-chloro-4-substituted phthalazines, the planarity of the phthalazine ring system is a common feature. The chlorine atom at the 1-position typically lies within the plane of the bicyclic system. The substituent at the 4-position, in this case, a 2-furyl group, would have a degree of rotational freedom around the C-C single bond connecting it to the phthalazine core. The dihedral angle between the phthalazine and furan rings would be a key structural parameter, influenced by a balance of electronic effects (such as conjugation) and steric hindrance.

The table below summarizes the compounds for which crystallographic data was sought to inform the structural understanding of this compound. The absence of specific data for the target compound underscores the novelty of its detailed structural characterization.

| Compound Searched | Availability of Specific Crystallographic Data |

| This compound | Not Found |

| 1-Chloro-4-(difluoromethyl)phthalazine | Not Found uni.lu |

| 1-Chloro-4-(4-pyridinylmethyl)phthalazine | Not Found chemicalbook.com |

| 1-Chloro-4-methoxy-phthalazine | Not Found aaronchem.com |

| 4-Benzylamino-1-chloro-6-substituted phthalazines | Mentioned, but no specific data provided researchgate.net |

In the absence of empirical data for this compound, theoretical modeling based on density functional theory (DFT) could provide valuable predictions of its molecular geometry and electronic structure, which could be later validated by experimental X-ray diffraction studies.

Theoretical and Computational Investigations on 1 Chloro 4 2 Furyl Phthalazine

Quantum Chemical Calculations

No specific studies using quantum chemical calculations for 1-Chloro-4-(2-furyl)phthalazine were found.

Density Functional Theory (DFT) Studies for Electronic Structure

There is no available data from DFT studies detailing the electronic structure of this compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The HOMO-LUMO energy gap for this compound has not been reported in the reviewed literature.

Analysis of Molecular Electrostatic Potential Surfaces

An analysis of the molecular electrostatic potential surface for this compound is not available.

Molecular Modeling and Docking Studies

No specific molecular modeling or docking studies for this compound have been published.

Ligand-Protein Interaction Analysis with Biological Targets

There are no documented analyses of the interactions between this compound and any specific biological protein targets.

Investigation of Binding Modes and Affinities

Investigations into the binding modes and affinities of this compound are absent from the current scientific literature.

Reaction Mechanism Studies through Computational Approaches

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general principles of computational chemistry offer a robust framework for such investigations. Density Functional Theory (DFT) is a powerful tool that can be employed to unravel the intricacies of chemical reactions involving phthalazine (B143731) derivatives.

DFT calculations can be utilized to map the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and any intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, in the synthesis of substituted phthalazines, computational studies can elucidate the mechanism of key steps, such as nucleophilic substitution at the C1 position of the phthalazine ring.

By modeling the reaction of this compound with various nucleophiles, it would be possible to predict the most likely reaction pathways and the regioselectivity of the substitution. These theoretical predictions can guide experimental efforts, optimizing reaction conditions and potentially leading to the discovery of novel derivatives. Furthermore, computational analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the compound's reactivity and its behavior in cycloaddition reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physical properties. Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this compound and assess its stability over time.

Future Directions and Emerging Research Avenues for 1 Chloro 4 2 Furyl Phthalazine

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of research into 1-Chloro-4-(2-furyl)phthalazine and its derivatives is intrinsically linked to the availability of efficient and sustainable synthetic methodologies. While classical approaches to phthalazine (B143731) synthesis exist, future research will likely focus on developing novel routes that offer improved yields, reduced reaction times, and greater substrate scope, all while adhering to the principles of green chemistry.

One promising avenue is the continued exploration of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of various phthalazine derivatives. ias.ac.innih.govnih.govresearchgate.net Future studies could focus on optimizing microwave parameters for the specific synthesis of this compound, potentially leading to rapid and high-yielding protocols. This would be particularly beneficial for the creation of compound libraries for high-throughput screening.

Furthermore, the development of one-pot multi-component reactions represents a highly attractive strategy. Such reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and time savings. nih.gov Designing a one-pot synthesis for this compound, possibly from readily available starting materials, would be a significant step forward.

The application of flow chemistry also holds considerable potential. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process could enable its large-scale production for further biological and material studies.

Finally, the exploration of novel catalytic systems, including the use of more sustainable and earth-abundant metal catalysts or even metal-free catalytic systems, could lead to more environmentally friendly and cost-effective synthetic routes.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, suitability for library synthesis. | Optimization of microwave parameters (temperature, time, power). |

| One-Pot Reactions | Increased efficiency, reduced waste, operational simplicity. | Design of novel multi-component reaction cascades. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development and optimization of continuous flow protocols. |

| Novel Catalysis | Improved sustainability, cost-effectiveness. | Exploration of earth-abundant metal catalysts or metal-free conditions. |

Diversification of Functionalization Strategies for Structure-Activity Relationship Studies

The chloro atom at the C1-position and the furan (B31954) ring at the C4-position of this compound are prime sites for chemical modification, offering a gateway to a vast chemical space of novel derivatives. A key future direction is the systematic diversification of these functional groups to conduct comprehensive structure-activity relationship (SAR) studies. researchgate.net Such studies are crucial for identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific biological targets.

The reactive nature of the C1-chloro group makes it an excellent handle for nucleophilic substitution reactions . A study by Raposo et al. (2004) demonstrated the successful synthesis of 1-amino-4-(2'-thienyl)phthalazine from the corresponding 1-chloro derivative, a compound structurally very similar to the one . nih.govnih.gov This provides a strong precedent for reacting this compound with a wide array of nucleophiles, including amines, alcohols, thiols, and hydrazines, to generate a diverse library of C1-substituted analogs. nih.govtechniques-ingenieur.fr

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions could be employed to introduce a variety of aryl, heteroaryl, and alkynyl groups at the C1-position, significantly expanding the structural diversity of the compound library. The Suzuki reaction, which couples organoboron compounds with organic halides, and the Sonogashira reaction, which couples terminal alkynes with organic halides, are particularly well-suited for this purpose. nih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov

Functionalization of the furan ring also presents numerous possibilities. Electrophilic aromatic substitution reactions could be used to introduce substituents onto the furan ring, while metal-catalyzed cross-coupling reactions could also be applied to the furan moiety.

Table 2: Potential Functionalization Strategies and Resulting Derivatives

| Functionalization Strategy | Target Position | Potential Reagents/Reaction Conditions | Resulting Derivative Class |

| Nucleophilic Substitution | C1 | Amines, Alcohols, Thiols, Hydrazines | C1-Amino, -Oxy, -Thio, -Hydrazinyl phthalazines |

| Suzuki-Miyaura Coupling | C1 | Aryl/heteroaryl boronic acids, Pd catalyst, base | C1-Aryl/heteroaryl phthalazines |

| Sonogashira Coupling | C1 | Terminal alkynes, Pd/Cu catalysts, base | C1-Alkynyl phthalazines |

| Electrophilic Substitution | Furan Ring | Nitrating agents, Halogenating agents, Acylating agents | Substituted furyl-phthalazines |

Advanced Computational Modeling for Predictive Design

In silico methods are becoming increasingly indispensable in modern drug discovery and materials science. nih.gov The application of advanced computational modeling to this compound can provide valuable insights into its properties and guide the rational design of new derivatives with desired characteristics.

Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives to the active sites of various biological targets, such as enzymes and receptors. nih.govnih.govnih.govresearchgate.netekb.eg By understanding these interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities, thereby accelerating the discovery of potent bioactive molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing robust QSAR models for derivatives of this compound, it would be possible to predict the activity of yet-to-be-synthesized compounds, further streamlining the drug discovery process.

Density Functional Theory (DFT) calculations can provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. ias.ac.innih.govrsc.org This information can be used to predict its chemical behavior, rationalize its observed properties, and guide the design of new functional materials.

The creation of virtual libraries of this compound derivatives and their subsequent in silico screening against various targets can rapidly identify promising candidates for further experimental investigation. techniques-ingenieur.frnih.govresearchgate.net

Table 3: Computational Modeling Techniques and Their Applications

| Computational Technique | Key Application for this compound | Expected Outcome |

| Molecular Docking | Predicting binding modes to biological targets. | Identification of potential protein targets and lead compounds. |

| QSAR | Correlating chemical structure with biological activity. | Predictive models for guiding the synthesis of more potent analogs. |

| DFT Calculations | Understanding electronic structure and reactivity. | Insights into chemical properties and potential for material applications. |

| Virtual Screening | High-throughput screening of virtual compound libraries. | Rapid identification of promising hit compounds for experimental validation. |

Exploration of New Biological Targets and Material Applications

While the phthalazine core is known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects, a key area for future research is the identification of novel and specific biological targets for this compound and its derivatives. nih.gov High-throughput screening of this compound against a wide range of biological targets, coupled with target identification studies for the most active hits, could uncover previously unknown therapeutic applications.

Emerging areas of interest for heterocyclic compounds include the modulation of protein-protein interactions and the targeting of epigenetic enzymes, which represent exciting new frontiers for drug discovery. The unique three-dimensional structure that can be generated from the this compound scaffold may be well-suited for interacting with these challenging target classes.

Beyond its biological potential, the structural features of this compound suggest its utility in materials science . The nitrogen atoms in the phthalazine ring can act as ligands for metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as catalysis, gas storage, and sensing.

The conjugated π-system of the phthalazine and furan rings also suggests potential applications in organic electronics . Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. The ability to tune the electronic properties of the molecule through functionalization at the C1 and furan positions would be particularly advantageous in this context.

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-4-(2-furyl)phthalazine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via chlorination of phthalazinone precursors using phosphorus oxychloride (POCl₃) or POCl₃/PCl₅ mixtures. For example, 4-(4-chlorophenyl)phthalazin-1(2H)-one was chlorinated under reflux conditions (110–120°C, 2–4 hours) to yield the corresponding 1-chloro derivative . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of substrate to PCl₅) and purification via recrystallization (ethanol or aqueous ethanol) .

Q. Which spectroscopic techniques are most effective for characterizing novel this compound derivatives?

Structural confirmation requires a combination of ¹H/¹³C NMR (to identify aromatic protons and substituents), IR (to detect functional groups like C-Cl or furyl C-O-C), and mass spectrometry (for molecular ion verification). Elemental analysis ensures purity (>95%) . Advanced derivatives may require 2D NMR (e.g., HSQC, HMBC) to resolve complex substituent interactions.

Q. How are nucleophilic substitution reactions utilized to functionalize the 1-chloro position in phthalazine derivatives?

The 1-chloro group is reactive toward nucleophiles like amines, thiols, or hydrazines. For example, refluxing 1-chloro-4-(4-chlorophenyl)phthalazine with 4-aminoacetophenone in dry toluene yields acetyl derivatives, which are further condensed with hydrazides to form hydrazones . Reaction efficiency depends on solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C).

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in phthalazine derivatives?

- Cytotoxicity : MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

- Antioxidant activity : DPPH radical scavenging or FRAP assays, comparing to ascorbic acid .

- Enzyme inhibition : VEGFR-2 kinase inhibition assays using ELISA-based methods .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the binding affinity of this compound derivatives to VEGFR-2?

AutoDock Vina is widely used to model ligand-receptor interactions. Key steps include:

- Protein preparation : Retrieve VEGFR-2 crystal structure (PDB ID: 4ASD) and remove water/co-crystallized ligands.

- Ligand preparation : Generate 3D conformers of derivatives and assign partial charges.

- Docking parameters : Grid box centered on the ATP-binding site (coordinates: x=15, y=10, z=20; size=25 ų). Results correlate with experimental IC₅₀ values, but require validation via MM-GBSA binding energy calculations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar phthalazine derivatives?

Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from:

- Cell line variability : Test across multiple lines (e.g., HepG2 vs. HCT-116) .

- Assay conditions : Standardize incubation time (48–72 hours) and serum concentration (10% FBS).

- Structural nuances : Compare substituent effects (e.g., electron-withdrawing groups on the furyl ring enhance VEGFR-2 inhibition) .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Replace POCl₃ with microwave-assisted synthesis to reduce reaction time (30 minutes vs. 2 hours) and solvent volume .

- Use biodegradable catalysts (e.g., chitosan-supported Pd nanoparticles) for coupling reactions.

- Optimize atom economy by selecting substrates with minimal protective groups .

Q. What experimental designs validate the dual antioxidant and cytotoxic activities of phthalazine derivatives?

- Parallel assays : Run MTT (cytotoxicity) and DPPH (antioxidant) assays on the same batch of compounds.

- Dose-response curves : Compare EC₅₀ (antioxidant) vs. IC₅₀ (cytotoxic) values. Hydrazinyl derivatives (e.g., compound 20 in ) often show balanced dual activity due to free radical scavenging and apoptosis induction.

Q. How do isotopic labeling (e.g., deuterium) and structural modifications influence pharmacokinetic studies of phthalazine derivatives?

- Deuterated analogs : Synthesize 1-chloro-4-(methoxy-d₃)-phthalazine to track metabolic stability via LC-MS. Deuterium reduces CYP450-mediated oxidation, prolonging half-life .

- SAR studies : Introduce methyl or methoxy groups to the furyl ring to enhance lipophilicity (logP >3.0) and blood-brain barrier penetration .

Q. What are the challenges in scaling up phthalazine derivative synthesis for preclinical trials?

- Purification bottlenecks : Replace column chromatography with high-throughput crystallization (e.g., anti-solvent addition).

- Byproduct control : Monitor chlorinated side products via HPLC-MS and optimize stoichiometry .

- Thermal safety : Conduct DSC analysis to identify exothermic decomposition risks during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.